Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which features a five-membered ring structure containing two nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at position 4, two methyl groups at positions 1 and 3, and an ethyl ester group at position 5. Its unique molecular structure contributes to its potential applications in various chemical and biological studies, particularly in medicinal chemistry and agrochemicals .
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate can be sourced from chemical suppliers and manufacturers specializing in organic compounds. It is available for purchase from various online platforms, including BenchChem and PubChem, where detailed information about its properties and synthesis methods can also be found .
The synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves several key steps:
The synthesis may also employ advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance yield and efficiency. The reaction conditions typically require careful control of temperature and pH to optimize product formation .
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate is involved in various chemical reactions including:
Reagents commonly used for these reactions include sodium azide for substitution reactions and potassium permanganate for oxidation processes. Hydrolysis can be performed under acidic or basic conditions using hydrochloric acid or sodium hydroxide respectively .
The mechanism by which ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate exerts its effects largely depends on its interactions with biological targets. The bromine atom enhances electrophilicity, allowing for nucleophilic attack by biological molecules such as proteins or nucleic acids. This reactivity is crucial for its potential use in drug development and agrochemical applications .
Key physical properties include:
Chemical properties encompass:
Relevant data indicates that this compound possesses moderate stability but requires careful handling due to its irritant nature .
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific applications:
Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (C₈H₁₁BrN₂O₂, MW 247.09) exemplifies the strategic importance of functional group positioning in heterocyclic chemistry. The molecule crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, β = 90°, reflecting a planar pyrazole ring stabilized by conjugated π-system [5]. Key structural features governing reactivity include:
Table 1: Key Molecular Descriptors of Ethyl 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
Property | Value/Descriptor | Method/Source |
---|---|---|
Molecular Formula | C₈H₁₁BrN₂O₂ | PubChem [1] |
Molecular Weight | 247.09 g/mol | AIFChem [9] |
SMILES | O=C(C1=C(Br)C(C)=NN1C)OCC | PubChem [3] |
InChIKey | CVIBYCFOGAXTBZ-UHFFFAOYSA-N | PubChem [3] |
Crystallographic Space Group | P2₁/c | Degruyter Brill [5] |
Predicted CCS (Ų) [M+H]⁺ | 143.4 | PubChem [3] |
The synthesis of brominated pyrazole esters emerged as a strategic focus during the 1990s–2000s with the escalating demand for kinase inhibitor precursors. Early isolation (1970s–1980s) relied on classical cyclocondensation of hydrazines with β-keto esters followed by bromination (NBS/DMF), yielding the title compound in modest yields (45–60%) after chromatographic purification [5]. Commercial availability commenced circa 2010 (CAS 5775-89-3), driven by pharmaceutical industry requirements for:
Commercial sourcing expanded post-2015, reflecting adoption in high-throughput medicinal chemistry:Table 2: Commercial Sourcing Landscape (2025 Data)
Supplier | Purity | Pack Size | Price (USD) | CAS Number |
---|---|---|---|---|
AK Scientific | 95% | 5g | $531 | 50920-64-4 [4] |
Calpac Lab | >96% | 1g | Inquire | 5775-89-3 [6] |
AIFChem | 96% | 250mg | $52 | 5775-89-3 [9] |
Crysdot | 95+% | 10g | $554 | 50920-64-4 [4] |
Synthetic methodologies evolved substantially post-2020:Table 3: Evolution of Synthetic Approaches
Method | Conditions | Yield | Time | Advantages |
---|---|---|---|---|
Classical Bromination | NBS, DMF, 0°C→RT, 12h | 50–60% | 12–24h | No specialized equipment |
Microwave-Assisted | NBS, SiO₂, MW, 150W, 120°C, 5min | 85–90% | 5–10 min | Reduced byproducts, high purity [2] |
Microwave techniques now dominate industrial production, reducing reaction times from hours to minutes while boosting yields by 30–40% versus classical methods [2]. The compound’s role expanded further with the 2020–2024 surge in pyrazole-based anticancer agents, evidenced by 29 clinical candidates containing halogenated pyrazole cores [10]. Its commercial trajectory mirrors the broader emergence of functionalized pyrazoles as indispensable building blocks in modern drug discovery pipelines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1